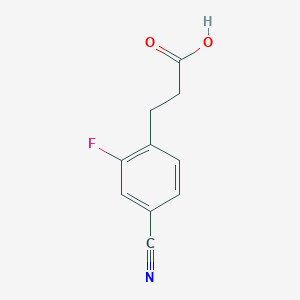

3-(4-Cyano-2-fluorophenyl)propanoic acid

Description

Significance of Aryl-Substituted Propanoic Acids in Modern Organic Synthesis

Aryl-substituted propanoic acids represent a privileged scaffold in organic chemistry, most notably for their prevalence in the pharmaceutical industry. This class of compounds forms the backbone of the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and naproxen. The propanoic acid moiety, attached to an aromatic ring, is a key structural feature for their biological activity. Beyond their use as anti-inflammatory agents, arylpropanoic acid derivatives are explored for a wide range of pharmacological activities, including antibacterial, anticonvulsant, and anticancer properties. Their versatility as synthetic intermediates also makes them valuable building blocks in the construction of more complex molecular architectures.

Structural Characteristics and Chemical Relevance of 3-(4-Cyano-2-fluorophenyl)propanoic Acid

The defining features of this compound are the specific arrangement of its functional groups on the phenyl ring. The propanoic acid side chain is attached to a benzene (B151609) ring that is substituted with a cyano group at the fourth position and a fluorine atom at the second position.

Below is a table summarizing the key chemical identifiers for this compound. uni.lu

| Identifier | Value |

| Molecular Formula | C10H8FNO2 |

| SMILES | C1=CC(=C(C=C1C#N)F)CCC(=O)O |

| InChI | InChI=1S/C10H8FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) |

| InChIKey | UYFHEDUDZUHCBI-UHFFFAOYSA-N |

| Monoisotopic Mass | 193.05391 Da |

This data is based on the available information for this compound. uni.lu

Historical Context of Fluorinated and Cyano-Functionalized Aromatic Scaffolds in Synthetic Chemistry

The introduction of fluorine into organic molecules has a rich history and has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter the metabolic stability, binding affinity, and bioavailability of drug candidates. The strategic placement of fluorine on an aromatic ring can block metabolic oxidation and fine-tune the electronic nature of the molecule, making fluorinated aromatic compounds highly sought after.

Similarly, the cyano group has long been a versatile functional group in organic synthesis. Its strong electron-withdrawing nature and its ability to participate in a wide array of chemical transformations, including hydrolysis, reduction, and cycloadditions, make it a valuable synthetic handle. Cyano-functionalized aromatic compounds are key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and materials. The combination of both fluorine and cyano groups on an aromatic scaffold, as seen in this compound, represents a modern approach to creating molecules with potentially enhanced and specific properties for various research applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-cyano-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFHEDUDZUHCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286526 | |

| Record name | 4-Cyano-2-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669002-89-5 | |

| Record name | 4-Cyano-2-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669002-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Cyano 2 Fluorophenyl Propanoic Acid and Its Structural Analogs

Established Synthetic Pathways to 3-(4-Cyano-2-fluorophenyl)propanoic Acid

The construction of the this compound scaffold is typically achieved through robust and well-documented chemical transformations. These methods often involve the formation of a carbon-carbon double bond, followed by its reduction to yield the desired propanoic acid side chain.

A primary and reliable route for synthesizing 3-arylpropanoic acids involves the Knoevenagel condensation followed by a reduction step. arkat-usa.org This sequence begins with the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. wikipedia.org The resulting α,β-unsaturated compound is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the saturated propanoic acid derivative.

The key steps are:

Knoevenagel Condensation: 4-Cyano-2-fluorobenzaldehyde is reacted with an active methylene compound like malonic acid or diethyl malonate. This reaction is typically catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270), often with a subsequent decarboxylation step if malonic acid is used. mdpi.com The product is (E)-3-(4-cyano-2-fluorophenyl)acrylic acid.

Catalytic Hydrogenation: The acrylic acid derivative is then hydrogenated to saturate the double bond. This is commonly achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This reduction step yields the final product, this compound.

The efficiency of the Knoevenagel condensation can be influenced by the choice of catalyst and reaction medium, with ionic liquids being explored as environmentally benign alternatives to traditional organic solvents. arkat-usa.orgaston.ac.uk

The synthesis of this compound fundamentally relies on the availability of the appropriate starting material, 4-cyano-2-fluorobenzaldehyde. This precursor is synthesized from more common fluorinated aromatic compounds. One common route begins with 2-fluoro-4-methylbenzonitrile. The methyl group can be oxidized to an aldehyde functionality using various oxidizing agents. Alternatively, multi-step sequences starting from compounds like 4-amino-2-fluorotoluene can be employed, involving diazotization followed by a Sandmeyer reaction to introduce the cyano group, and subsequent manipulation of the methyl group to form the aldehyde. google.com The presence of the fluorine and cyano groups on the aromatic ring influences the reactivity of the aldehyde in subsequent condensation reactions.

Malonic acid and its esters, such as diethyl malonate and dimethyl malonate, are crucial reagents for constructing the three-carbon propanoic acid side chain. wikipedia.org In the context of the Knoevenagel condensation, malonic acid reacts with the aldehyde precursor (4-cyano-2-fluorobenzaldehyde) and typically undergoes a spontaneous decarboxylation under the reaction conditions to form the corresponding acrylic acid. wikipedia.orgmdpi.com

Alternatively, a Michael addition approach can be utilized. In this strategy, a nucleophile derived from a malonic ester attacks an appropriate electrophile. However, for the synthesis of 3-arylpropanoic acids, the Knoevenagel condensation is generally more direct. The choice of the malonic acid derivative can affect reaction conditions and yields. For instance, using diethyl malonate results in an intermediate that requires a subsequent hydrolysis and decarboxylation step to yield the final propanoic acid.

| Reagent | Role in Synthesis | Typical Reaction | Intermediate/Product |

| 4-Cyano-2-fluorobenzaldehyde | Aromatic precursor | Knoevenagel Condensation | (E)-3-(4-cyano-2-fluorophenyl)acrylic acid |

| Malonic Acid | Propanoic acid moiety source | Knoevenagel Condensation | (E)-3-(4-cyano-2-fluorophenyl)acrylic acid (after decarboxylation) |

| Diethyl Malonate | Propanoic acid moiety source | Knoevenagel Condensation | Diethyl 2-((4-cyano-2-fluorophenyl)methylene)malonate |

| Palladium on Carbon (Pd/C) | Hydrogenation catalyst | Catalytic Hydrogenation | This compound |

Advanced and Stereoselective Synthesis of Propanoic Acid Derivatives

While the established pathways are effective for producing racemic this compound, many pharmaceutical applications require enantiomerically pure compounds. This has driven the development of advanced stereoselective synthetic methods.

Creating chiral centers with high stereocontrol is a key objective in modern organic synthesis. For propanoic acid analogs, several enantioselective strategies have been developed.

Asymmetric Hydrogenation: One of the most efficient methods involves the asymmetric hydrogenation of an α,β-unsaturated acid precursor using a chiral catalyst. Chiral rhodium or ruthenium complexes with phosphine (B1218219) ligands (e.g., BINAP) can effectively reduce the double bond, leading to one enantiomer in high excess.

Chiral Auxiliaries: Another established approach uses chiral auxiliaries, such as Evans oxazolidinones. wikipedia.org The propanoic acid moiety is first attached to the chiral auxiliary. Subsequent reactions, like an aldol (B89426) condensation, are directed by the auxiliary to proceed with high diastereoselectivity. iupac.orgacs.org After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral propanoic acid analog. wikipedia.org

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been used to catalyze asymmetric Michael additions to α,β-unsaturated aldehydes, which can then be oxidized to the corresponding chiral propanoic acids.

These methods allow for the synthesis of specific stereoisomers, which is often crucial for biological activity. nih.gov

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods for achieving high stereoselectivity. Enzymes, particularly hydrolases like lipases and esterases, are widely used for the kinetic resolution of racemic mixtures. mdpi.com

In a typical enzymatic kinetic resolution of a racemic propanoic acid ester, the enzyme selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. mdpi.com For example, lipases such as Candida antarctica lipase (B570770) B (CALB) or lipases from Burkholderia cepacia can exhibit high enantioselectivity in the hydrolysis of various 3-arylpropanoic acid esters. mdpi.comresearchgate.net This process allows for the separation of both enantiomers in high enantiomeric purity. The reaction is typically performed in aqueous buffer systems, often with a co-solvent to improve substrate solubility. mdpi.com

| Method | Description | Key Reagent/Catalyst | Outcome |

| Asymmetric Hydrogenation | Stereoselective reduction of a C=C double bond. | Chiral Rhodium or Ruthenium complexes (e.g., Ru-BINAP) | Enantiomerically enriched propanoic acid |

| Chiral Auxiliaries | A removable chiral group directs a stereoselective reaction. | Evans Oxazolidinones | Diastereomerically pure intermediate, leading to chiral acid |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | Hydrolases (e.g., Lipases, Esterases) | Separation of enantiomers (one as acid, one as ester) |

Key Starting Materials and Intermediates in the Synthesis of this compound

The creation of this compound can be approached through several strategic pathways, each originating from different key starting materials. These precursors provide the fundamental carbon skeleton—either the aromatic ring or the propanoic acid side chain—which is then further modified to achieve the final product.

One logical and common synthetic approach begins with the appropriately substituted benzaldehyde, specifically 4-Cyano-2-fluorobenzaldehyde. This intermediate already contains the required cyano and fluoro groups in the correct positions on the phenyl ring. The synthesis of this aldehyde itself often starts from precursors like 3-fluoro-4-methylbenzonitrile, which can undergo bromination followed by hydrolysis. google.com

The primary strategy to extend the aldehyde to the 3-phenylpropanoic acid side chain is through a condensation reaction, such as the Knoevenagel condensation. wikipedia.orgbeilstein-journals.orgnih.gov In this method, the aldehyde is reacted with a compound containing an active methylene group, like malonic acid or its esters (e.g., diethyl malonate), in the presence of a basic catalyst. wikipedia.orgresearchgate.net This reaction forms an α,β-unsaturated intermediate.

The general steps are as follows:

Knoevenagel Condensation: 4-Cyano-2-fluorobenzaldehyde is reacted with malonic acid, typically using a weak base like piperidine or pyridine as a catalyst. This condensation is followed by a dehydration step to yield (E)-3-(4-cyano-2-fluorophenyl)acrylic acid. If malonic acid is used, this step is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

Reduction: The double bond in the resulting acrylic acid derivative is then reduced to a single bond. This is commonly achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. This step saturates the side chain, yielding the final product, this compound. wikipedia.org

Table 1: Knoevenagel Condensation Approach

| Step | Reactants | Reagents/Catalysts | Intermediate/Product | Reaction Type |

| 1 | 4-Cyano-2-fluorobenzaldehyde, Malonic acid | Pyridine, Piperidine | (E)-3-(4-cyano-2-fluorophenyl)acrylic acid | Knoevenagel Condensation |

| 2 | (E)-3-(4-cyano-2-fluorophenyl)acrylic acid | H₂, Palladium on Carbon (Pd/C) | This compound | Catalytic Hydrogenation |

Methacrylic acid and its derivatives serve as versatile three-carbon building blocks in the synthesis of various complex molecules, including structural analogs of phenylpropanoic acids. While not typically a direct route to this compound itself, derivatives of methacrylic acid are key precursors for constructing more substituted propanoic acid chains.

For instance, methacrylic acid can be converted into 2,3-dihydroxy-2-methyl-propionic acid through oxidation with hydrogen peroxide in the presence of a tungstic acid catalyst. google.com Furthermore, methacrylic acid can undergo chlorination to produce 3-chloro-2-methyl-2-hydroxy propionic acid. These functionalized three-carbon units can then be coupled with aromatic systems. A patent describes reacting such halogenated intermediates with substituted anilines to build more complex pharmaceutical compounds. google.com

This methodology highlights the utility of methacrylic acid in creating a library of substituted propanoic acid precursors that can be subsequently attached to various aromatic rings.

Table 2: Intermediates from Methacrylic Acid

| Methacrylic Acid Derivative | Reagents | Resulting Intermediate | Potential Application |

| Methacrylic acid | H₂O₂, Tungstic acid | 2,3-dihydroxy-2-methyl-propionic acid | Precursor for complex esters |

| Methacrylic acid | Cl₂ | 3-chloro-2-methyl-2-hydroxy propionic acid | Intermediate for coupling with aromatic amines/thiols |

Another synthetic strategy involves the use of precursors that are already halogenated on the propanoic acid side chain. These halogenated phenylpropanoyl compounds are valuable intermediates because the halogen atom can act as a leaving group, allowing for nucleophilic substitution or coupling reactions to introduce various functionalities.

For example, a synthetic route to a related complex molecule involves the reaction of S-(+)-N-{4-cyano-(3-trifluoromethyl)}-3-bromo-2-methyl-2-hydroxy-propion-amide with 4-fluorothiophenol. google.com In this case, the bromine atom on the propionamide (B166681) backbone is displaced by the sulfur nucleophile.

A similar strategy could be envisioned for the synthesis of the target molecule or its analogs. A 3-halopropanoic acid ester could be coupled with a suitable organometallic derivative of 4-cyano-2-fluorobenzene. Alternatively, a Friedel-Crafts reaction between 4-cyano-2-fluorobenzene and a 3-halopropanoyl chloride could form a ketone, which would then require subsequent reduction of both the ketone and the halide to achieve the final structure.

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon bonds and are widely used in modern organic synthesis. mdpi.com Reactions like the Heck and Suzuki couplings provide direct methods for linking an aromatic ring to a three-carbon side chain. benthamdirect.comwikipedia.orgwikipedia.orgyoutube.com

Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex and a base. wikipedia.org To synthesize this compound, this could involve reacting 1-bromo-4-cyano-2-fluorobenzene with an acrylic acid ester (e.g., ethyl acrylate). The reaction would form ethyl 3-(4-cyano-2-fluorophenyl)acrylate. The double bond would then be reduced, and the ester hydrolyzed to yield the final carboxylic acid. benthamdirect.comorganic-chemistry.org

Suzuki Reaction: The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orgyoutube.comorganic-chemistry.org This approach could involve coupling 1-bromo-4-cyano-2-fluorobenzene with a 3-boronopropanoic acid derivative. The reaction requires a palladium catalyst (such as Tetrakis(triphenylphosphine)palladium(0)) and a base. wikipedia.orgnih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Table 3: Palladium-Catalyzed Coupling Strategies

| Reaction Name | Aromatic Partner | C3-Chain Partner | Catalyst System (Example) | Key Intermediate |

| Heck Reaction | 1-Bromo-4-cyano-2-fluorobenzene | Ethyl acrylate | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Ethyl (E)-3-(4-cyano-2-fluorophenyl)acrylate |

| Suzuki Reaction | 1-Bromo-4-cyano-2-fluorobenzene | 3-(dihydroxyboryl)propanoic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | This compound |

Chemical Reactivity and Functional Group Transformations of 3 4 Cyano 2 Fluorophenyl Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, readily undergoing reactions typical of its class, such as esterification, amidation, and conversion to more reactive acyl derivatives.

Esterification and amidation are fundamental derivatization reactions of the carboxylic acid group in 3-(4-Cyano-2-fluorophenyl)propanoic acid. These transformations are crucial for modifying the compound's polarity, solubility, and biological activity.

Esterification: The conversion to esters is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification using sulfuric acid) or by using coupling agents. These reactions replace the hydroxyl group of the carboxyl function with an alkoxy group.

Amidation: The formation of amides involves the reaction of the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols, this reaction often requires the use of coupling agents to activate the carboxylic acid. researchgate.net A wide array of modern activating agents, such as EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can facilitate this transformation under mild conditions. researchgate.net

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.), Reflux | Methyl 3-(4-cyano-2-fluorophenyl)propanoate |

| Esterification | Ethanol (B145695) (C₂H₅OH), H₂SO₄ (cat.), Reflux | Ethyl 3-(4-cyano-2-fluorophenyl)propanoate |

| Amidation | Ammonia (NH₃), HATU, DIPEA, DMF | 3-(4-Cyano-2-fluorophenyl)propanamide |

| Amidation | Aniline (C₆H₅NH₂), EDC, HOBt, DCM | 3-(4-Cyano-2-fluorophenyl)-N-phenylpropanamide |

To enhance the reactivity of the carboxylic acid group, it can be converted into more electrophilic derivatives, most commonly an acid chloride. chemguide.co.uk This transformation is a key step for synthesizing esters and amides under milder conditions or with less reactive nucleophiles.

Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the resulting acid chloride. chemguide.co.uk

The resulting 3-(4-Cyano-2-fluorophenyl)propanoyl chloride is highly reactive and can readily engage with various nucleophiles.

Table 2: Reagents for Acid Chloride Formation

| Reagent | Formula | Byproducts |

|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |

Transformations of the Cyano Group

The cyano, or nitrile, group is a versatile functional group that can undergo both reduction and hydrolysis to yield amines and carboxylic acid derivatives, respectively.

The reduction of the nitrile group in this compound provides a direct route to the corresponding primary amine, 3-(4-(Aminomethyl)-2-fluorophenyl)propanoic acid. This transformation is significant as it introduces a basic center into the molecule.

Several reducing agents can accomplish this conversion. A powerful and common reagent is lithium aluminum hydride (LiAlH₄), which effectively reduces nitriles to primary amines through nucleophilic hydride additions. libretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like Raney Nickel or Platinum, is another effective method. researchgate.net Alternative reagents include diisopropylaminoborane (B2863991) in the presence of lithium borohydride. organic-chemistry.org

Table 3: Common Reagents for Nitrile Reduction

| Reagent/System | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Dry Ether/THF; 2. Aqueous workup | 3-(4-(Aminomethyl)-2-fluorophenyl)propanoic acid |

| Hydrogen (H₂) / Raney Ni | High pressure, Ethanol/Ammonia | 3-(4-(Aminomethyl)-2-fluorophenyl)propanoic acid |

| Ammonia Borane (H₃NBH₃) | Thermal decomposition | 3-(4-(Aminomethyl)-2-fluorophenyl)propanoic acid organic-chemistry.org |

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comwikipedia.org This reaction proceeds in distinct steps, first yielding a carboxamide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., HCl or H₂SO₄) leads to complete hydrolysis, forming a dicarboxylic acid: 3-(4-carboxy-2-fluorophenyl)propanoic acid. libretexts.org The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., refluxing with aqueous NaOH), the nitrile is hydrolyzed to a carboxylate salt. chemistrysteps.comlibretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the final dicarboxylic acid product. libretexts.org Partial hydrolysis to the amide, 3-(4-carbamoyl-2-fluorophenyl)propanoic acid, can sometimes be achieved under milder or more controlled conditions. lumenlearning.com

Reactivity of the Fluoro Substituent on the Aromatic Ring

The fluorine atom on the phenyl ring significantly influences the molecule's electronic properties and reactivity. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). However, it also has a lone pair of electrons that can be donated to the aromatic ring through resonance, a +M (mesomeric) effect. For halogens, the inductive effect typically outweighs the resonance effect.

The presence of the fluorine atom, along with the electron-withdrawing cyano group, deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, these electron-withdrawing groups make the ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the activating groups. However, the C-F bond is very strong, and displacing the fluoride (B91410) ion via an SₙAr mechanism requires harsh reaction conditions and a strong nucleophile. The substitution of a C-F group for a C-H group can significantly influence the electronic structure of the molecule and its interactions. nih.gov

Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom

The fluorine atom of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing cyano group in the para-position relative to the fluorine. This arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution.

While specific studies on this compound are not extensively documented in publicly available literature, the principles of SNAr on similar 2-fluorobenzonitrile (B118710) derivatives are well-established. For instance, reactions with various nucleophiles such as amines, alkoxides, and thiolates are expected to proceed under relatively mild conditions to displace the fluoride ion.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | Ammonia, Primary/Secondary Amines | 3-(4-Cyano-2-aminophenyl)propanoic acid derivatives |

| Alkoxide | Sodium Methoxide | 3-(4-Cyano-2-methoxyphenyl)propanoic acid |

The rate of these reactions would be influenced by the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature. Aprotic polar solvents like DMSO or DMF are typically employed to facilitate these transformations.

Directed Ortho Metallation and Subsequent Electrophilic Quenching

Directed ortho metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. In the case of this compound, several functional groups could potentially direct the metallation. However, the carboxylic acid group is acidic and would be deprotonated by the strong bases (e.g., organolithium reagents) used for DoM. Therefore, it would require protection, for example, as an ester or an amide, prior to any attempted ortho-lithiation.

Once the carboxylic acid is protected, the fluorine atom and the cyano group, both being ortho-directing groups, could influence the site of metallation. The fluorine atom is a known, albeit moderate, directing group. The cyano group is also a directing group, though its effectiveness can vary. The position ortho to the fluorine and meta to the cyano group (C3 position) would be the most likely site for deprotonation by a strong base like lithium diisopropylamide (LDA) or n-butyllithium.

Following metallation, the resulting aryllithium or related organometallic species can be quenched with a variety of electrophiles to introduce new substituents onto the aromatic ring.

Table 2: Potential Directed Ortho Metallation and Electrophilic Quenching (with protected carboxylic acid)

| Protecting Group (PG) | Metallating Agent | Electrophile (E+) | Expected Product (after deprotection) |

|---|---|---|---|

| Methyl Ester | LDA / THF, -78 °C | I2 | 3-(4-Cyano-2-fluoro-3-iodophenyl)propanoic acid |

| Diethyl Amide | s-BuLi / TMEDA, -78 °C | (CH3)3SiCl | 3-(4-Cyano-2-fluoro-3-(trimethylsilyl)phenyl)propanoic acid |

Chemical Modifications of the Phenyl Ring and Propanoic Acid Chain

Electrophilic Aromatic Substitution Patterns

The phenyl ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: the cyano (-CN) and fluoro (-F) substituents. The propanoic acid side chain, being an alkyl group, is weakly activating but its influence is overshadowed by the deactivating groups.

Both the cyano and fluoro groups are meta-directing deactivators (with the exception of halogens being ortho, para directors in many cases, but the strong deactivation of the ring makes EAS challenging). Therefore, any forced electrophilic substitution would be expected to occur at the positions meta to these groups. The most likely position for substitution would be C5, which is meta to both the fluorine and the cyano group. However, harsh reaction conditions would be necessary to overcome the high activation barrier for these reactions.

Table 3: Predicted Electrophilic Aromatic Substitution Regioselectivity

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO3 / H2SO4 (fuming) | 3-(4-Cyano-2-fluoro-5-nitrophenyl)propanoic acid |

| Bromination | Br2 / FeBr3 (high temp.) | 3-(5-Bromo-4-cyano-2-fluorophenyl)propanoic acid |

Side-Chain Functionalization and Homologation

The propanoic acid side chain offers several sites for chemical modification. The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.

The α- and β-protons of the propanoic acid chain are benzylic and could potentially be sites for radical substitution, for example, through bromination with N-bromosuccinimide (NBS) under UV irradiation.

Homologation, the extension of the carbon chain, can be achieved through various synthetic routes. One common method is the Arndt-Eistert reaction, which would convert the propanoic acid to a butanoic acid derivative. This process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement.

Table 4: Representative Side-Chain Functionalization and Homologation Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | CH3OH, H+ | Methyl 3-(4-cyano-2-fluorophenyl)propanoate |

| Amidation | SOCl2, then NH3 | 3-(4-Cyano-2-fluorophenyl)propanamide |

| Reduction | BH3·THF | 3-(4-Cyano-2-fluorophenyl)propan-1-ol |

Rational Design and Synthesis of Derivatives and Analogs of 3 4 Cyano 2 Fluorophenyl Propanoic Acid

Design Principles for Modulating Physicochemical and Reactivity Profiles

The 4-Cyano-2-fluorophenyl Moiety: The fluorine atom at the ortho position and the cyano group at the para position synergistically decrease the electron density of the aromatic ring. This electronic modulation can enhance interactions with biological targets and influence the reactivity of the phenyl ring in further chemical transformations.

The Propanoic Acid Chain: The carboxylic acid group is a key handle for derivatization, readily forming amides, esters, and other functional groups. Its pKa value, and thus its ionization state at physiological pH, is influenced by the electron-withdrawing nature of the substituted phenyl ring.

Modulating the physicochemical and reactivity profiles can be achieved by systematically altering these components. For instance, replacing the cyano group with other electron-withdrawing or donating groups can fine-tune the electronic properties. Similarly, extending or branching the propanoic acid chain can alter the molecule's lipophilicity and steric profile. These principles are foundational in strategies like "scaffold hopping," where core molecular frameworks are modified to improve drug-like properties. nih.gov

Below is a conceptual table illustrating how modifications could theoretically alter the compound's properties.

| Modification | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Acidity (pKa) | Rationale |

| Replace Cyano (-CN) with Methoxy (-OCH3) | Decrease | Increase (Less Acidic) | Methoxy is an electron-donating group, reducing the inductive effect on the carboxylic acid. |

| Replace Fluoro (-F) with Chloro (-Cl) | Increase | Decrease (More Acidic) | Chlorine is larger and more polarizable, slightly increasing lipophilicity, while still being strongly electron-withdrawing. |

| Extend Propanoic to Pentanoic Acid | Increase | Minor Increase | Adding alkyl groups increases the nonpolar character of the molecule. |

| Convert Carboxylic Acid to Methyl Ester | Increase | N/A (Acidity Removed) | The polar carboxylic acid is replaced by a less polar ester group. |

Synthesis of Chiral Analogs and Enantiomeric Purity Assessment

Chirality is a critical factor in the biological activity of many molecules. The synthesis of enantiomerically pure analogs of 3-(4-Cyano-2-fluorophenyl)propanoic acid is therefore of significant interest. Chemoenzymatic methods have proven effective in achieving high stereoselectivity.

A notable approach involves the asymmetric reduction of a precursor molecule using enzymes. For example, a related compound, (S)-3-Cyano-3-(4-fluoro-phenyl)-propanoic acid methyl ester, has been synthesized using reductases from anaerobic bacteria. rsc.org This biocatalytic reduction of the corresponding cyano-propenoic acid potassium salt yields the chiral product with high enantiomeric excess. rsc.org

The assessment of enantiomeric purity is a crucial step following chiral synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard and reliable method. For instance, the enantiomeric excess (ee) of (S)-3-Cyano-3-(4-fluoro-phenyl)-propanoic acid methyl ester was determined to be greater than 99% using a Chiralcel OD column for analysis. rsc.org Another established technique for separating enantiomers is enantioselective N-acylation catalyzed by enzymes like Candida antarctica lipase (B570770) A (CAL-A). researchgate.net

The table below summarizes findings from a chemoenzymatic synthesis of a related chiral analog. rsc.org

| Compound | Synthesis Method | Yield | Enantiomeric Excess (ee) | Purity Assessment Method |

| (S)-3-Cyano-3-(4-fluoro-phenyl)-propanoic acid methyl ester | Biocatalytic reduction by C. sporogenes crude extracts | 80% | >99% | Chiral HPLC (Chiralcel OD column) |

Incorporation of this compound into Complex Molecular Architectures

The structure of this compound makes it an ideal building block for constructing larger, more complex molecules. The propanoic acid functional group is a versatile handle for synthetic elaboration.

The carboxylic acid can be readily converted into an acyl chloride or activated with coupling reagents to facilitate the formation of amide or ester bonds. This allows for the straightforward attachment of the 4-cyano-2-fluorophenyl moiety to amines, alcohols, amino acids, or other complex fragments. Furthermore, the aromatic ring itself can undergo various transformations, such as electrophilic or nucleophilic aromatic substitution, to build more intricate architectures. The synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the reaction of propenoic acids with arenes in superacid demonstrates how a propanoic acid framework can be used to construct complex molecules. mdpi.com

Development of Novel Scaffolds Featuring the 4-Cyano-2-fluorophenyl Moiety

The 4-Cyano-2-fluorophenyl group is considered a valuable pharmacophore, and its inclusion in novel molecular scaffolds is an active area of research. A "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. By retaining the 4-cyano-2-fluorophenyl moiety while modifying the rest of the molecular structure, chemists can develop new classes of compounds with potentially unique biological activities.

Research has shown that propanoic acid derivatives, in general, are promising scaffolds for developing new therapeutic agents. mdpi.comnih.gov For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as promising scaffolds for creating novel antimicrobial and anticancer candidates. nih.govnih.govmdpi.com These studies highlight a common strategy: using a versatile core like a substituted phenylpropanoic acid to generate a library of compounds for biological screening. researchgate.netmdpi.comresearchgate.net The synthesis of 3-cyano-2-fluoropyridines illustrates how the essential cyano-fluoro aromatic pattern can be incorporated into heterocyclic ring systems, thereby creating entirely new scaffolds. researchgate.net This approach allows for the exploration of new chemical space while retaining the key electronic features of the original moiety.

The following table presents examples of different scaffolds that have been developed based on a substituted propanoic acid theme.

| Scaffold Class | Core Structure | Reported Application Area | Reference |

| Thiazole Derivatives | 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Anticancer | mdpi.com |

| Aminophenol Derivatives | 3-((4-Hydroxyphenyl)amino)propanoic acid | Antimicrobial, Anticancer | nih.govnih.gov |

| Furan Derivatives | 3-Aryl-3-(furan-2-yl)propanoic acid | Antimicrobial | mdpi.com |

This strategic development of novel scaffolds is crucial for advancing drug discovery and materials science, with the 4-cyano-2-fluorophenyl moiety serving as a privileged structural motif.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced analytical characterization of the specific compound, this compound, is not publicly available. Consequently, it is not possible to generate a thorough and scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for this particular molecule.

Constructing the article would require specific, experimentally determined data for each of the outlined analytical techniques:

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Specific chemical shifts (δ), coupling constants (J), and signal multiplicities are needed for a detailed structural elucidation.

Mass Spectrometry (MS): The exact mass of the molecular ion and the m/z values of its characteristic fragments are required to discuss its fragmentation pattern.

Infrared (IR) and Raman Spectroscopy: The precise wavenumbers (cm⁻¹) of vibrational modes for the nitrile, carboxylic acid, and fluorinated aromatic functional groups are necessary for their identification.

X-ray Crystallography: Crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are essential for determining the solid-state structure.

Without access to peer-reviewed studies or spectral databases containing this information for this compound, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Analytical Characterization Techniques for 3 4 Cyano 2 Fluorophenyl Propanoic Acid and Its Derivatives

Chromatographic and Separation Techniques for Purity and Isomeric Analysis (e.g., HPLC, GC)

The purity and isomeric composition of 3-(4-Cyano-2-fluorophenyl)propanoic acid and its derivatives are critical parameters that significantly influence their chemical and biological properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely employed analytical techniques for the qualitative and quantitative assessment of these compounds. These methods offer high resolution and sensitivity, making them indispensable for quality control in research and manufacturing.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound and related substances. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase, and compounds with higher hydrophobicity are retained longer on the column.

For the analysis of aromatic carboxylic acids like this compound, C18 columns are frequently utilized. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the carboxylic acid group and thus its retention. Acidic conditions (e.g., pH 2.5-3.5) are often employed to suppress the ionization of the carboxylic acid, leading to increased retention and improved peak shape. nih.gov

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the monitoring of the absorbance at specific wavelengths, typically around 210-280 nm for aromatic compounds. cnrs.fr The choice of wavelength can be optimized to achieve maximum sensitivity and to avoid interference from co-eluting impurities. cnrs.fr

A typical RP-HPLC method for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a C18 column with a mobile phase of Acetonitrile: Phosphate buffer (pH 3.0) in a 50:50 v/v ratio. pensoft.net The analysis was performed at 30°C with a flow rate of 1.0 mL/min and detection at 225 nm. pensoft.net While specific conditions for this compound are not publicly available, a similar approach would be a logical starting point for method development.

Interactive Data Table: Illustrative RP-HPLC Conditions for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Acetonitrile is a common organic modifier, and the acidic buffer suppresses ionization of the carboxylic acid. |

| Gradient | Isocratic (e.g., 50:50 v/v) | A simple starting point for method development; a gradient may be needed for complex samples. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. |

| Column Temp. | 30°C | Provides reproducible retention times. |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |

| Detector | DAD or UV-Vis at 254 nm | Aromatic compounds generally absorb UV light in this region. |

Chiral HPLC is essential for the separation of enantiomers of chiral derivatives of this compound. Chiral stationary phases (CSPs) are employed to achieve this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. For instance, the enantiomeric separation of 3-(4-fluorophenyl)-2-methylpropanoic acid was achieved using a Chiralcel OJ-H column, which has a tris(4-methylbenzoate) cellulose selector. researchgate.net In such separations, the mobile phase is typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution. tsijournals.com

Interactive Data Table: Representative Chiral HPLC Conditions for Isomeric Analysis

| Parameter | Condition | Rationale |

| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) | A polysaccharide-based CSP effective for separating enantiomers of various compounds. researchgate.net |

| Mobile Phase | n-Hexane:Ethanol:TFA (90:10:0.1 v/v/v) | A common mobile phase for normal-phase chiral separations. tsijournals.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical chiral separations. |

| Column Temp. | 25°C | Ambient temperature is often sufficient for chiral separations. |

| Injection Vol. | 10 µL | A standard injection volume. |

| Detector | UV-Vis at 225 nm | Wavelength selected for optimal detection of the enantiomers. tsijournals.com |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of this compound, particularly for assessing the presence of volatile impurities. Due to the low volatility and polar nature of carboxylic acids, derivatization is often necessary to convert them into more volatile and thermally stable esters (e.g., methyl or ethyl esters) prior to GC analysis. nih.govcerealsgrains.org This process also improves the chromatographic peak shape.

The separation in GC is achieved based on the boiling points and polarities of the compounds. A capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., 5% phenyl-polysiloxane), is typically used. The carrier gas is usually an inert gas like helium or nitrogen.

Detection in GC can be accomplished using a Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a Mass Spectrometer (MS), which provides structural information for peak identification. epa.gov For halogenated compounds like this compound, an Electron Capture Detector (ECD) could also be employed due to its high sensitivity for electronegative atoms like fluorine.

A study on the determination of propionic acid in corn utilized a packed column with 0.3% Carbowax 20M and 0.1% phosphoric acid on Carbopack C, with detection by FID. cerealsgrains.org While this application is for a simpler propionic acid, the principles of GC analysis for carboxylic acids are demonstrated.

Interactive Data Table: Hypothetical GC Conditions for Impurity Profiling (after derivatization)

| Parameter | Condition | Rationale |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | A common, robust, and versatile column suitable for a wide range of compounds. |

| Carrier Gas | Helium | An inert carrier gas providing good efficiency. |

| Inlet Temp. | 250°C | Ensures rapid volatilization of the sample. |

| Oven Program | 100°C (1 min), then 10°C/min to 280°C (5 min) | A temperature gradient to separate compounds with a range of boiling points. |

| Detector | FID or MS | FID for general-purpose quantification, MS for identification. |

| Detector Temp. | 300°C | Prevents condensation of the analytes. |

Computational Chemistry and Mechanistic Studies of 3 4 Cyano 2 Fluorophenyl Propanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine ground-state properties and predict molecular reactivity. For 3-(4-Cyano-2-fluorophenyl)propanoic acid, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net

Other reactivity descriptors derived from DFT, such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), provide a quantitative basis for predicting how the molecule will interact with other reagents. nih.gov The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. For this molecule, negative potential would be expected around the electronegative oxygen, nitrogen, and fluorine atoms, indicating likely sites for interaction with electrophiles.

Illustrative DFT-Calculated Electronic Properties for a Structurally Similar Compound (Data based on 2-(4-Cyanophenylamino) acetic acid) researchgate.net

| Property | Calculated Value | Significance in Reactivity Prediction |

| HOMO Energy | -6.2056 eV | Indicates the energy of the outermost electrons available for donation. |

| LUMO Energy | -1.2901 eV | Represents the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Energy Gap (ΔE) | 4.9155 eV | A smaller gap correlates with higher chemical reactivity and lower stability. |

| Dipole Moment | Value not provided | Quantifies the overall polarity of the molecule, affecting solubility and interactions. |

| Chemical Hardness (η) | Value not provided | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Value not provided | Indicates the molecule's propensity to act as an electrophile. |

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing a view of the molecule's accessible shapes (conformers) at a given temperature.

For this compound, the key flexible bonds are in the propanoic acid side chain. Rotations around the C-C single bonds allow the carboxyl group and the phenyl ring to adopt various relative orientations. An MD simulation would reveal the most populated conformational states and the energy barriers for converting between them. This is crucial as the conformation can significantly impact a molecule's biological activity or its packing in a crystal lattice.

Ab initio molecular dynamics (AIMD), which uses DFT to calculate forces at each step, is particularly powerful for accurately capturing the conformational landscape, especially in condensed phases where intermolecular interactions like hydrogen bonding are critical. nih.gov A simulation of this compound in a solvent like water would show how hydrogen bonds between the carboxylic acid group and water molecules influence its conformational preferences. Studies on other dicarboxylic acids have shown that AIMD is necessary to identify conformers stabilized by these complex intermolecular interactions, which are not always predicted by simple energy minimization. nih.gov The presence of the fluorine atom can also introduce specific nonclassical hydrogen bonding interactions (C-F···H-C), which have been shown to influence the conformational preferences in other fluorinated molecules. acs.org

Key Rotatable Bonds and Potential Conformers for this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| C(ring)-C-C | Rotation of the entire propanoic chain relative to the phenyl ring. | Steric hindrance with the ortho-fluorine atom may restrict free rotation. |

| C-C-C(OOH) | Rotation of the carboxylic acid group. | Determines the orientation for potential hydrogen bonding and crystal packing. |

Mechanistic Investigations of Key Synthetic Transformations involving the Compound

Computational chemistry, particularly DFT, is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies for each step. This allows for the prediction of reaction pathways and helps explain observed product distributions.

Similarly, if the propanoic acid side chain were to be modified, for example, through an α-alkylation reaction, DFT could be used to model the entire catalytic cycle. Studies on cobalt-catalyzed α-alkylation of nitriles have used DFT to identify the rate-determining step as β-hydride elimination, with a calculated activation barrier that aligns with experimental kinetic data. acs.org For any proposed synthesis or subsequent reaction of this compound, DFT calculations could be used to assess the feasibility of different routes, optimize reaction conditions, and understand the role of catalysts, solvents, and substituents.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is a powerful tool for structure verification and interpretation of experimental spectra. For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR chemical shifts would be highly valuable.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for this purpose. Recent studies have developed robust protocols for predicting ¹⁹F NMR chemical shifts in fluorinated aromatic compounds. nih.govresearchgate.net These methods involve optimizing the molecular geometry and then performing an NMR calculation, typically at a level like B3LYP/6-31+G(d,p). nih.gov The calculated isotropic shielding values are then converted to chemical shifts by linear scaling, using parameters derived from a large dataset of known compounds. This approach can achieve high accuracy, with mean absolute deviations often less than 2 ppm, allowing for unambiguous assignment of fluorine signals in complex molecules. nih.govnsf.gov

Vibrational frequencies for IR and Raman spectroscopy can also be calculated using DFT. A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes. These theoretical frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors, allowing for a direct comparison with an experimental IR spectrum. This comparison helps in assigning specific absorption bands to the vibrations of functional groups, such as the C≡N stretch, the C=O stretch of the carboxylic acid, and C-F vibrations. researchgate.net

Illustrative Comparison of Predicted and Experimental ¹⁹F NMR Chemical Shifts for Analogue Compounds (Data derived from studies on various fluorinated aromatics) nih.gov

| Compound (Analogue) | Experimental δ (ppm) | Calculated δ (ppm) (Scaled) | Deviation (ppm) |

| 2-Fluorotoluene | -119.5 | -118.9 | +0.6 |

| 4-Fluorobenzonitrile | -106.1 | -105.5 | +0.6 |

| 2,4-Difluorotoluene | -115.3 (F2), -110.4 (F4) | -114.8 (F2), -110.0 (F4) | +0.5, +0.4 |

Quantitative Structure-Property Relationship (QSPR) Studies of Related Fluorinated Propanoic Acids

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties or biological activities of compounds based on their chemical structure. mdpi.com These models establish a mathematical correlation between a set of calculated molecular descriptors and an observed property.

For a series of related fluorinated propanoic acids, a QSPR model could be developed to predict physicochemical properties like solubility, pKa, or the octanol-water partition coefficient (logP). The process involves:

Dataset Assembly: Compiling a set of structurally similar molecules with reliable experimental data for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to select the most relevant descriptors and build a predictive equation. researchgate.net

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets.

Studies on other substituted phenylpropanoic acids have successfully developed QSAR models to predict their activity as, for example, PPAR agonists. researchgate.netresearchgate.net These models identified key descriptors related to steric and electronic features that govern activity. A similar QSPR study on fluorinated propanoic acids could reveal how properties like the position and number of fluorine atoms, alongside descriptors for the cyano and carboxyl groups, quantitatively influence a target property.

Examples of Molecular Descriptors Used in QSPR/QSAR Models for Phenylpropanoic Acids

| Descriptor Class | Example Descriptors | Potential Influence on Properties of this compound |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Govern electrostatic interactions, hydrogen bonding capacity, and reactivity. |

| Steric/Topological | Molecular Volume, Surface Area, Wiener Index | Influence how the molecule fits into a binding site or packs in a crystal. |

| Thermodynamic | LogP, Molar Refractivity, Polarizability | Relate to solubility, membrane permeability, and intermolecular forces. |

Applications of 3 4 Cyano 2 Fluorophenyl Propanoic Acid As a Building Block and Chemical Scaffold

Utility as a Synthetic Intermediate for Diverse Organic Compounds

The phenylpropanoic acid framework is a common motif in a variety of organic compounds, and the specific substitutions on 3-(4-Cyano-2-fluorophenyl)propanoic acid allow for its use as a versatile synthetic intermediate. While direct synthetic applications of this exact molecule are not extensively detailed in publicly available literature, the reactivity of its constituent functional groups and the known applications of closely related analogs, such as other substituted phenylpropanoic acids, provide a clear indication of its synthetic potential. acs.orgnih.gov

The carboxylic acid group is a primary site for chemical modification. It can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides. This allows for the coupling of the this compound scaffold to other molecules, such as amines, alcohols, and amino acids, to generate more complex structures. For instance, similar phenylpropanoic acid derivatives have been used to synthesize novel thiazole-containing compounds with potential biological activities. mdpi.com This often involves the conversion of the carboxylic acid to a more reactive species that can then participate in cyclization reactions to form heterocyclic rings. mdpi.com

The cyano and fluoro groups on the aromatic ring also play a crucial role in its utility as a synthetic intermediate. The fluorine atom can influence the reactivity of the aromatic ring and can enhance the metabolic stability and binding affinity of resulting drug candidates. researchgate.netnumberanalytics.com The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles. This versatility allows for the introduction of a wide array of chemical diversity from a single starting material.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Resulting Functional Group/Compound Class | Potential Application |

|---|---|---|---|

| Carboxylic Acid | Esterification | Esters | Prodrugs, fine chemicals |

| Carboxylic Acid | Amidation | Amides | Bioactive molecules, polymers |

| Carboxylic Acid | Reduction | Alcohols | Synthetic intermediates |

| Cyano Group | Hydrolysis | Carboxylic Acids | Di-acid derivatives |

| Cyano Group | Reduction | Amines | Building blocks for further synthesis |

| Cyano Group | Cyclization Reactions | Heterocycles (e.g., Tetrazoles) | Medicinal chemistry scaffolds |

Contributions to the Development of New Molecular Scaffolds for Chemical Research

A molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as an excellent starting point for the development of new molecular scaffolds due to its inherent structural features. The substituted phenylpropanoic acid motif is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govresearchgate.net

Researchers have utilized similar propanoic acid derivatives to create scaffolds for novel therapeutic agents. For example, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown their potential as scaffolds for developing new antimicrobial and anticancer candidates. nih.govresearchgate.netnih.govsemanticscholar.org By modifying the core structure through various chemical reactions, libraries of compounds can be synthesized and screened for biological activity. The presence of the cyano and fluoro groups on the this compound scaffold offers unique opportunities for creating diverse and potent molecules. The fluorine atom, in particular, is a valuable addition in drug design as it can improve a molecule's metabolic stability and binding affinity. researchgate.netnumberanalytics.com

The development of new molecular scaffolds is crucial for expanding the accessible chemical space for drug discovery and chemical biology. By providing a rigid and modifiable core, scaffolds like this compound enable the systematic exploration of structure-activity relationships, which is a fundamental aspect of modern chemical research. mdpi.com

Role in the Synthesis of Advanced Materials

Fluorinated aromatic compounds are of significant interest in materials science due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and altered electronic characteristics. researchgate.netnumberanalytics.com These properties make them valuable components in the synthesis of advanced materials like fluoropolymers, organic light-emitting diodes (OLEDs), and liquid crystals. researchgate.netnumberanalytics.com

While the direct application of this compound in the synthesis of advanced materials is not widely documented, its structure suggests potential utility in this field. The carboxylic acid functionality allows for its incorporation into polymer chains through ester or amide linkages, potentially leading to the formation of novel fluorinated polyesters or polyamides. These materials could exhibit enhanced thermal stability and specific optical or electronic properties due to the presence of the fluorinated and cyano-substituted aromatic rings. man.ac.uk

Furthermore, the rigid aromatic core combined with the flexible propanoic acid chain is a structural motif found in some liquid crystalline compounds. The introduction of the polar cyano group and the electronegative fluorine atom could influence the mesomorphic properties of materials derived from this scaffold. The development of new fluorinated materials is an active area of research, and building blocks like this compound could play a role in the creation of next-generation functional materials. numberanalytics.comman.ac.uk

Integration into Chemical Biology Tools, such as Noncanonical Amino Acid Incorporation

Noncanonical amino acids (ncAAs) are amino acids that are not one of the 20 common proteinogenic amino acids. rsc.org Their incorporation into proteins allows for the introduction of novel chemical functionalities, which can be used to probe protein structure and function, create proteins with enhanced stability or novel catalytic activities, and develop new protein-based therapeutics. rsc.orgacs.org

The 3-phenylpropanoic acid structure serves as a backbone for several ncAAs. By introducing an amino group at the alpha or beta position of the propanoic acid chain of this compound, a novel ncAA could be synthesized. This ncAA would carry the unique cyano and fluoro-substituted phenyl side chain, which could serve as a useful probe. The fluorine atom could be used for ¹⁹F NMR studies of protein structure and dynamics, while the cyano group could act as an infrared probe or a chemical handle for bioorthogonal reactions.

There are several methods for incorporating ncAAs into proteins, including solid-phase peptide synthesis (SPPS) and genetic code expansion (GCE). nih.gov In SPPS, the ncAA is chemically synthesized and then incorporated into a growing peptide chain. nih.gov In GCE, an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate the ncAA into a protein in response to a nonsense or frameshift codon during translation in living cells. nih.gov A derivative of this compound could potentially be utilized in either of these approaches, thereby serving as a valuable tool for chemical biologists. nih.gov

Table 2: Potential Noncanonical Amino Acid Derivatives and Their Applications

| Derivative | Potential Application | Incorporation Method |

|---|---|---|

| (S)-2-Amino-3-(4-cyano-2-fluorophenyl)propanoic acid | ¹⁹F NMR probe for protein structure and dynamics | SPPS, GCE |

| (R)-3-Amino-3-(4-cyano-2-fluorophenyl)propanoic acid | Inducing novel secondary structures in peptides (β-peptides) | SPPS |

| (S)-2-Amino-3-(4-azido-2-fluorophenyl)propanoic acid (from reduction of cyano group) | Bioorthogonal labeling of proteins via click chemistry | SPPS, GCE |

Design and Synthesis of Functional Molecules Derived from this Scaffold

The rational design of functional molecules, particularly those with potential therapeutic applications, relies on the use of versatile scaffolds that can be readily modified to optimize their biological activity and properties. mdpi.com this compound represents such a scaffold, offering multiple points for chemical diversification.

In drug design, the phenylpropanoic acid core is a well-established starting point for the development of various therapeutic agents. nih.gov For example, derivatives of 2-phenylpropionic acid are a major class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov By leveraging the unique substitution pattern of this compound, medicinal chemists can design novel compounds with tailored properties.

The design process often involves computational methods to predict how modifications to the scaffold will affect its interaction with a biological target. mdpi.com For instance, the carboxylic acid can be converted to a series of amides or esters to probe interactions within a binding pocket. The cyano group can be transformed into other functional groups to alter the polarity and hydrogen bonding capacity of the molecule. The fluorine atom can be used to fine-tune the electronic properties and metabolic stability of the compound. This systematic approach allows for the optimization of lead compounds and the development of potent and selective functional molecules.

Table 3: Design Strategies for Functional Molecules from the this compound Scaffold

| Modification Strategy | Rationale | Target Molecular Property | Example Functional Molecule Class |

|---|---|---|---|

| Amide library synthesis at the carboxylic acid | Explore hydrogen bonding interactions and introduce diverse substituents | Binding affinity, selectivity | Enzyme inhibitors, receptor modulators |

| Conversion of the cyano group to a tetrazole | Introduce a bioisostere of a carboxylic acid | Improved metabolic stability, altered pKa | Angiotensin II receptor blockers analogs |

| Suzuki or other cross-coupling reactions on the aromatic ring | Introduce new aryl or alkyl groups | Modify steric bulk and electronic properties | Biphenyl-containing bioactive molecules |

| Introduction of an amino group to form a ncAA | Create building blocks for peptide-based drugs or probes | Biological probes, modified peptides | Peptidomimetics |

Future Research Directions and Emerging Trends in the Chemistry of 3 4 Cyano 2 Fluorophenyl Propanoic Acid

Development of More Sustainable and Green Synthetic Methodologies

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. jddhs.comresearchgate.net Future research on 3-(4-Cyano-2-fluorophenyl)propanoic acid will likely focus on developing more sustainable and eco-friendly synthetic routes.

Key areas of development include:

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research is expected to explore the use of greener alternatives such as water, supercritical fluids, or bio-derived solvents. For instance, reactions like the Sonogashira coupling, which could be employed in the synthesis of precursors, have been successfully performed under aqueous micellar conditions, significantly reducing the environmental impact. frontiersin.org

Atom Economy and Waste Reduction: Future synthetic strategies will aim to maximize the incorporation of all starting materials into the final product, thereby reducing waste. This includes the development of catalytic processes that replace stoichiometric reagents. jddhs.com

Energy Efficiency: The exploration of alternative energy sources like microwave irradiation and ultrasound is anticipated to reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

Renewable Feedstocks: A long-term goal will be to source starting materials from renewable biomass rather than petrochemicals, aligning with the principles of a circular economy. researchgate.net

| Parameter | Traditional Synthesis | Potential Green Synthesis |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., Toluene, DMF) | Water, Bio-solvents, Supercritical CO2 |

| Reagents | Stoichiometric and often hazardous reagents | Catalytic reagents, enzymes |

| Energy Source | Conventional heating | Microwave, Ultrasound, Photochemistry |

| Waste Generation | High | Minimized |

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems will be crucial for the efficient and selective synthesis and functionalization of this compound.

Advanced Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are fundamental for the formation of C-C and C-N bonds. Future research will likely focus on developing next-generation palladium catalysts with higher turnover numbers and broader functional group tolerance for reactions such as the cyanation of aryl halides. mit.edu The use of palladacycle catalysts, for instance, has shown promise in preventing catalyst poisoning and allowing for lower catalyst loadings. nih.gov

C-H Activation: Direct C-H activation is a powerful strategy for introducing functional groups without the need for pre-functionalized substrates. research-in-germany.org Future work could explore the use of transition metal catalysts, such as those based on palladium or rhodium, to directly functionalize the aromatic ring or the propanoic acid side chain of the target molecule, offering a more atom-economical approach.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. mdpi.com For the synthesis of chiral derivatives of this compound, enzymatic resolutions or asymmetric synthesis using enzymes like lipases or ketoreductases could be explored. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. chemspeed.com This technology could be applied to the synthesis and functionalization of fluorinated aromatic compounds, enabling reactions that are difficult to achieve with traditional methods. chemspeed.com

| Catalytic System | Potential Application in the Chemistry of this compound | Anticipated Advantages |

|---|---|---|

| Next-Generation Palladium Catalysts | Efficient cyanation and cross-coupling reactions. | Higher yields, lower catalyst loading, broader substrate scope. |

| C-H Activation Catalysts (e.g., Rh, Pd) | Direct functionalization of the aromatic ring or side chain. | Increased atom economy, reduced number of synthetic steps. |

| Biocatalysts (Enzymes) | Asymmetric synthesis of chiral derivatives. | High enantioselectivity, mild reaction conditions. |

| Photoredox Catalysts | Novel fluorination, trifluoromethylation, and other functionalization reactions. | Access to unique reactivity under mild conditions. |

Advanced Functionalization Strategies for Enhanced Chemical Diversity

To explore the full potential of this compound, the development of advanced functionalization strategies to create a diverse library of derivatives is essential.

Late-Stage Functionalization (LSF): LSF allows for the modification of complex molecules at a late stage in the synthetic sequence, which is particularly valuable in drug discovery. nih.gov Research in this area could focus on the selective functionalization of the C-H bonds of the aromatic ring or the propanoic acid moiety, enabling the rapid generation of analogs with modified properties.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. mdpi.com The synthesis of this compound and its derivatives could be adapted to flow systems, allowing for a more efficient and reproducible production. mit.edu

Fluorination and Fluoroalkylation: The introduction of fluorine atoms or fluorine-containing groups can significantly impact the biological activity and physicochemical properties of a molecule. chemrevlett.com Future research could explore novel methods for the selective fluorination or fluoroalkylation of the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the design-make-test-analyze cycle. frontiersin.org

Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and optimal conditions. chemrxiv.org This can significantly reduce the amount of time and resources spent on empirical optimization of the synthesis of this compound and its derivatives.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to target molecules. frontiersin.org These tools could be used to identify new and improved ways to synthesize this compound.

De Novo Design: AI can be used to design new molecules with desired properties. By defining a set of target properties, such as biological activity or specific physicochemical characteristics, AI algorithms can generate novel derivatives of this compound for further investigation.

Automated Synthesis Platforms: The integration of AI with robotic systems is leading to the development of automated synthesis platforms that can perform chemical reactions with minimal human intervention. nih.govchemspeed.comwikipedia.orgresearchgate.net This technology could be used for the high-throughput synthesis and screening of libraries of this compound derivatives.

| AI/ML Application | Specific Task | Potential Impact |

|---|---|---|

| Predictive Modeling | Optimization of reaction conditions (yield, selectivity). | Reduced experimental effort and faster process development. |

| Retrosynthesis Planning | Discovery of novel and more efficient synthetic routes. | Improved synthesis efficiency and access to new chemical space. |

| De Novo Design | Generation of new derivatives with desired properties. | Accelerated discovery of new lead compounds. |

| Automated Synthesis | High-throughput synthesis and screening of compound libraries. | Rapid exploration of structure-activity relationships. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing both cyano and fluorine substituents onto an aromatic ring during the synthesis of 3-(4-Cyano-2-fluorophenyl)propanoic acid?